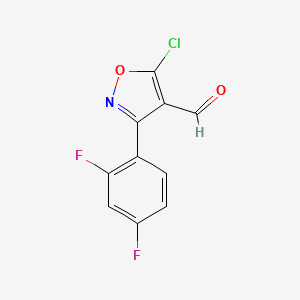
(2E)-1-(4-Ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(4-Ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, or (E)-4-ethylphenyl-3-methylfuran-2-ylprop-2-en-1-one, is an organic compound with a variety of uses in scientific research. It is known to be an important intermediate in the synthesis of several drugs and has been studied extensively in the context of its biochemical and physiological effects.
科学的研究の応用
(E)-4-ethylphenyl-3-methylfuran-2-ylprop-2-en-1-one has been studied extensively in the context of its biochemical and physiological effects. It has been used as a starting material in the synthesis of several drugs, including anti-inflammatory agents, anticonvulsants, and anti-tumor drugs. Additionally, it has been used in the synthesis of polymers, dyes, and other organic compounds.
作用機序
The exact mechanism of action of (E)-4-ethylphenyl-3-methylfuran-2-ylprop-2-en-1-one is still not fully understood. However, it is believed that it acts as an agonist at the 5-HT3 receptor, which is involved in the regulation of serotonin levels in the brain. Additionally, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
(E)-4-ethylphenyl-3-methylfuran-2-ylprop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anticonvulsant properties, as well as to have an effect on the regulation of serotonin levels in the brain. Additionally, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
実験室実験の利点と制限
The use of (E)-4-ethylphenyl-3-methylfuran-2-ylprop-2-en-1-one in scientific research has several advantages. It is relatively easy to synthesize, and has been shown to have a variety of biochemical and physiological effects. Additionally, it is relatively inexpensive and can be used in a variety of laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. It is not water soluble, which can make it difficult to use in certain experiments. Additionally, it is not very stable, and can degrade over time.
将来の方向性
The potential future directions for (E)-4-ethylphenyl-3-methylfuran-2-ylprop-2-en-1-one are numerous. Further research into its mechanism of action could lead to the development of new drugs and treatments. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs for the treatment of various diseases. Additionally, further research into its synthesis could lead to the development of more efficient and cost-effective methods of synthesizing this compound. Finally, further research into its stability and solubility could lead to the development of new methods for storing and using this compound in laboratory experiments.
合成法
The synthesis of (E)-4-ethylphenyl-3-methylfuran-2-ylprop-2-en-1-one is a multi-step process. First, 4-ethylphenylacetaldehyde is reacted with 5-methylfuran-2-carbaldehyde in the presence of a catalytic amount of piperidine to form the desired product. This reaction is carried out in a basic solution of ethanol, and the product is then isolated by column chromatography. The product can also be synthesized using a Knoevenagel condensation reaction between 4-ethylphenylacetaldehyde and 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide.
特性
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-13-5-7-14(8-6-13)16(17)11-10-15-9-4-12(2)18-15/h4-11H,3H2,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQUPKNAQWTXAP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)







